2-Chloro-6-fluoro-3-formylphenylboronic acid
Overview
Description
2-Chloro-6-fluoro-3-formylphenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and formyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6-fluoro-3-formylphenylboronic acid are typically organic groups that participate in electronically divergent processes with a metal catalyst . The compound interacts with these targets through a process known as Suzuki–Miyaura coupling .
Mode of Action
The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of chemically differentiated fragments .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst and the specific reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, which allows it to operate under a variety of conditions . Its stability and environmental benignity also contribute to its efficacy .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluoro-3-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex. The compound interacts with various enzymes and proteins involved in this catalytic process. For instance, it can interact with palladium complexes, facilitating the transmetalation step where the boronic acid transfers its organic group to the palladium center . Additionally, the presence of the formyl group can influence the reactivity and selectivity of the compound in these reactions.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of enzymes involved in oxidative stress responses and metabolic pathways. For example, the compound can modulate the activity of enzymes such as glutathione S-transferases, which play a role in detoxification processes . By interacting with these enzymes, this compound can alter cellular redox states and impact overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its interaction with palladium complexes during the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the chloro and fluoro substituents, which enhance the reactivity of the compound. Additionally, the formyl group can participate in hydrogen bonding interactions, further influencing the compound’s reactivity and selectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives . Over extended periods, this degradation can impact the compound’s effectiveness in biochemical reactions. Long-term studies have shown that the compound can maintain its activity in in vitro settings, but its stability may be compromised in vivo due to metabolic processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and influence metabolic pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s interaction with cellular redox systems and its potential to generate reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound can interact with enzymes such as glutathione S-transferases and cytochrome P450s, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, the compound’s formyl group can undergo oxidation and reduction reactions, further contributing to its metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its distribution in the bloodstream . Additionally, its interaction with cellular transporters can influence its uptake and localization within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its activity and function. Additionally, the formyl group can participate in interactions with organelle-specific proteins, further influencing the compound’s localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-formylphenylboronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated phenylboronic acid with an appropriate aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-3-carboxyphenylboronic acid.
Reduction: 2-Chloro-6-fluoro-3-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-3-formylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It serves as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-6-fluoro-3-formylphenylboronic acid stands out due to the presence of multiple functional groups that can participate in diverse chemical reactions. The combination of chloro, fluoro, and formyl substituents provides unique reactivity and selectivity, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXODBVFZNUCJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222398 | |
Record name | Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-95-2 | |
Record name | Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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